

Unveiling the Crystal Architecture of Pyrazine-2-amidoxime: A Monomorphic Profile

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Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*

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A comprehensive review of the current scientific literature reveals the detailed structural characterization of a single crystalline form of **Pyrazine-2-amidoxime**. To date, no distinct polymorphs have been reported, precluding a comparative analysis. This guide, therefore, provides an in-depth examination of the known monoclinic crystal structure, offering valuable data for researchers, scientists, and drug development professionals.

Pyrazine-2-amidoxime, a compound of interest in pharmaceutical research, has been isolated and characterized as a crystalline solid. The structural elucidation, primarily achieved through single-crystal X-ray diffraction, indicates that it crystallizes in the monoclinic $P2_1$ space group. [1][2][3] This known form is stabilized by a network of intramolecular and intermolecular hydrogen bonds, leading to the formation of distinct supramolecular assemblies, including dimers and helical-like polymers. [1][2][4]

Crystallographic and Thermal Data

The crystallographic parameters and thermal decomposition profile of the known crystalline form of **Pyrazine-2-amidoxime** are summarized in the tables below.

Table 1: Crystallographic Data for **Pyrazine-2-amidoxime**[2][3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	Value not explicitly stated in search results
b (Å)	Value not explicitly stated in search results
c (Å)	Value not explicitly stated in search results
α (°)	90
β (°)	Value not explicitly stated in search results
γ (°)	90
Volume (Å ³)	Value not explicitly stated in search results
Z	2
Molecules in Asymmetric Unit	2

Note: Specific lattice parameters (a, b, c, β, and Volume) were not available in the provided search results.

Table 2: Thermal Analysis Data for **Pyrazine-2-amidoxime**[\[3\]](#)

Analysis	Temperature Range (°C)	Mass Loss (%)	Observation
TGA (Step 1)	153 - 270	82.04	Loss of a pyrazine molecule
TGA (Step 2)	271 - 316	13.22	Decomposition of the amidoxime group
DTA (Peak 1)	153 - 270	-	Endothermic
DTA (Peak 2)	271 - 316	-	Exothermic

Spectroscopic Profile

Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, have been employed to characterize the vibrational modes of crystalline **Pyrazine-2-amidoxime**. The experimental data has been complemented by Density Functional Theory (DFT) calculations to aid in the assignment of vibrational bands.^[1] These spectra provide a characteristic fingerprint for the known crystalline form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of **Pyrazine-2-amidoxime**.

1. Single-Crystal X-ray Diffraction (SC-XRD)

- Crystallization: Crystalline **Pyrazine-2-amidoxime** was obtained by the diffusion method.^[1]^[2]
- Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature.
- Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

2. Thermal Analysis (TGA/DTA)

- Instrumentation: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) were performed using a simultaneous thermal analyzer.
- Sample Preparation: A small amount of the crystalline sample was placed in an alumina crucible.
- Experimental Conditions: The sample was heated from room temperature to a higher temperature (e.g., 1000 °C) at a constant heating rate under a controlled atmosphere (e.g.,

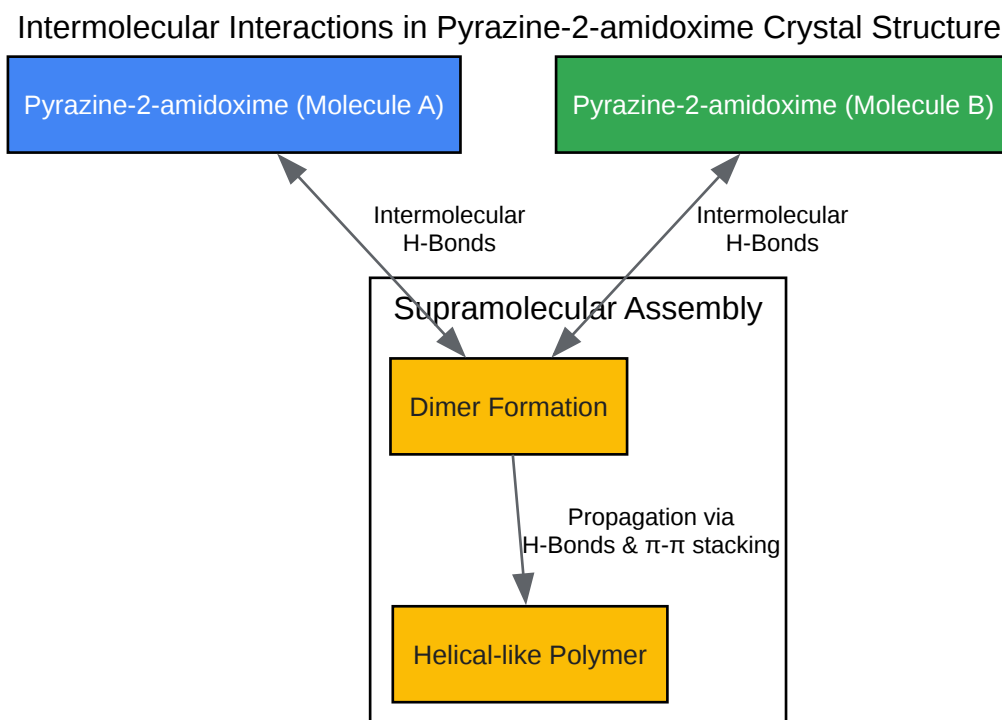
nitrogen). The mass loss and temperature difference were recorded as a function of temperature.

3. Spectroscopic Analysis (FT-IR and Raman)

- **FT-IR Spectroscopy:** The FT-IR spectrum was recorded using a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory. The spectrum was typically collected in the range of 4000-400 cm^{-1} .
- **Raman Spectroscopy:** The Raman spectrum was obtained using a Raman spectrometer with a laser excitation source. The scattered light was collected and analyzed to obtain the vibrational spectrum.

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of **Pyrazine-2-amidoxime** is characterized by a rich network of hydrogen bonds. These interactions play a crucial role in the formation of dimers and helical-like polymeric chains, which define the overall crystal packing.



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Caption: Supramolecular assembly of **Pyrazine-2-amidoxime**.

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